3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide
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Overview
Description
3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a tert-butylphenyl group, a nitrophenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a strong base like sodium hydride.
Nitration: The nitrophenyl group is typically introduced through a nitration reaction using nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the carboxamide group through a reaction between the carboxylic acid derivative of thiophene and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-tert-butylphenyl)methoxy]-N-(4-methylphenyl)thiophene-2-carboxamide
- 3-[(4-tert-butylphenyl)methoxy]-N-(4-chlorophenyl)thiophene-2-carboxamide
- 3-[(4-tert-butylphenyl)methoxy]-N-(4-bromophenyl)thiophene-2-carboxamide
Uniqueness
3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of both a nitrophenyl group and a tert-butylphenyl group, which confer specific electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-22(2,3)16-6-4-15(5-7-16)14-28-19-12-13-29-20(19)21(25)23-17-8-10-18(11-9-17)24(26)27/h4-13H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBBOGIUJOLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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